molecular formula C20H18ClFN2O3 B2538867 2-chloro-6-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040657-56-4

2-chloro-6-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B2538867
CAS No.: 1040657-56-4
M. Wt: 388.82
InChI Key: HDPJMXFYGVPAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClFN2O3 and its molecular weight is 388.82. The purity is usually 95%.
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Scientific Research Applications

Optical Rotation and Solvent Interactions

Research into similar compounds, such as (S)-N-[1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][1,4]benzodiazepine-3-yl]-1H-indole-2-carboxamide, reveals a significant solvent dependence of optical rotation. This compound exhibits considerable changes in optical rotation values, including the signs (+ or -), across different solvents due to electron donating properties characterized by the donor number of the solvent. The findings suggest that hydrogen bonds form between solvent electron donor groups and the NH groups of the indole and amide, highlighting the complex interactions at play in solvent-dependent behaviors of similar compounds (Deguchi et al., 1993).

Synthesis of Fluoroindolecarboxylic Acids

The synthesis of indolecarboxylic acids, which are structurally related to the compound , demonstrates the versatility and flexibility of approaches to access various fluoroindole derivatives. These compounds are synthesized either directly from fluoroindoles or via chlorinated derivatives by metalation or from bromo- or iodofluoroindoles by halogen/metal permutation. This process highlights a pathway for creating a wide range of fluoroindole compounds, which are critical in medicinal chemistry due to their potential biological activities (Schlosser et al., 2006).

Catalytic Activities in Synthesis

Nickel ferrite nanoparticles have been demonstrated as effective catalysts in the synthesis of complex molecules incorporating fluoroindole structures, such as 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. This research underscores the potential of using advanced materials like nickel ferrite nanoparticles to facilitate chemical reactions that yield biologically active molecules, indicating a broader application of fluoroindole compounds in pharmaceutical research (Rao et al., 2019).

Enantioselective Synthesis

The enantioselective synthesis of spiro-indolines from indole derived benzamides, including compounds similar to the query molecule, showcases the potential for creating compounds with specific chiral centers. This approach yields molecules with excellent enantioselectivity, which is crucial for developing drugs with targeted biological activities and reduced side effects (Yin & You, 2013).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c21-14-3-1-4-15(22)18(14)19(25)23-13-7-6-12-8-9-24(16(12)11-13)20(26)17-5-2-10-27-17/h1,3-4,6-7,11,17H,2,5,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPJMXFYGVPAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.